molecular formula C8H16ClNO3 B2912440 methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2247087-90-5

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B2912440
CAS No.: 2247087-90-5
M. Wt: 209.67
InChI Key: QUXLBRSCMIXCBY-WDJAFQARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-(aminomethyl)-3-ethoxycyclobutane-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers is unique due to the presence of both an aminomethyl and a methoxy group on the cyclobutane ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLBRSCMIXCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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